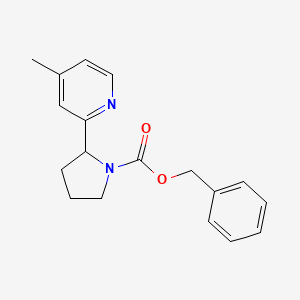

Benzyl 2-(4-methylpyridin-2-yl)pyrrolidine-1-carboxylate

Description

Properties

Molecular Formula |

C18H20N2O2 |

|---|---|

Molecular Weight |

296.4 g/mol |

IUPAC Name |

benzyl 2-(4-methylpyridin-2-yl)pyrrolidine-1-carboxylate |

InChI |

InChI=1S/C18H20N2O2/c1-14-9-10-19-16(12-14)17-8-5-11-20(17)18(21)22-13-15-6-3-2-4-7-15/h2-4,6-7,9-10,12,17H,5,8,11,13H2,1H3 |

InChI Key |

LBUGNWIBZRUXFQ-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=NC=C1)C2CCCN2C(=O)OCC3=CC=CC=C3 |

Origin of Product |

United States |

Preparation Methods

Nickel-Photoredox Dual Catalysis

A prominent method for synthesizing benzyl-protected pyrrolidine derivatives involves nickel-photoredox dual catalysis, as demonstrated in protocols from the Macmillan Group. For Benzyl 2-(4-methylpyridin-2-yl)pyrrolidine-1-carboxylate, this approach utilizes:

-

Catalysts : Ir[dF(CF3)ppy]₂(dtbbpy)PF₆ (photoredox catalyst) and NiCl₂·glyme (nickel catalyst).

-

Substrates : Benzyl pyrrolidine-1-carboxylate and a halogenated 4-methylpyridine derivative (e.g., 2-bromo-4-methylpyridine).

-

Conditions : Reactions proceed in acetonitrile (MeCN) or dimethyl sulfoxide (DMSO) at ambient temperature under blue light irradiation. A base such as K₂CO₃ and water as a proton source are critical for facilitating the cross-coupling.

-

Combine benzyl pyrrolidine-1-carboxylate (2.0 equiv), 2-bromo-4-methylpyridine (1.0 equiv), Ir[dF(CF3)ppy]₂(dtbbpy)PF₆ (1 mol%), NiCl₂·glyme (0.1 equiv), and 4,4´-dimethoxy-2,2´-bipyridyl (0.1 equiv) in anhydrous MeCN.

-

Add K₂CO₃ (2.0 equiv) and H₂O (20 equiv).

-

Irradiate with blue LEDs (450 nm) for 24 hours.

-

Purify via flash chromatography (15% Et₂O/pentane) to isolate the product in 64–78% yield.

Key Advantages :

Alkylation and Nucleophilic Substitution Strategies

Mitsunobu Reaction for Pyrrolidine Functionalization

The Mitsunobu reaction enables the introduction of pyridine groups at the pyrrolidine C2 position. This method requires:

-

Reagents : DIAD (diisopropyl azodicarboxylate), PPh₃ (triphenylphosphine).

-

Substrates : 2-Hydroxypyrrolidine-1-carboxylate and 4-methylpyridin-2-ol.

Procedure :

-

Dissolve benzyl pyrrolidine-1-carboxylate (1.0 equiv) and 4-methylpyridin-2-ol (1.2 equiv) in THF.

-

Add PPh₃ (1.5 equiv) and DIAD (1.5 equiv) at 0°C.

-

Stir at room temperature for 12 hours.

-

Quench with H₂O, extract with EtOAc, and purify via silica gel chromatography.

Yield : 50–65%, with challenges in stereochemical control.

Intermediate Functionalization via Nitromethylene Precursors

Nitromethylene-Pyrrolidine Reduction

A patent by Rhône-Poulenc outlines a multistep route applicable to aryl-pyrrolidine derivatives:

-

N-Benzylation : React 2-pyrrolidone with benzyl chloride in xylene/NaOEt to form N-benzyl-2-pyrrolidone (82% yield).

-

Nitromethylene Formation : Treat with dimethyl sulfate, NaOMe, and nitromethane to yield N-benzyl-2-nitromethylene-pyrrolidine (71% yield).

-

Reduction : Catalytic hydrogenation (H₂, Raney Ni) in ethanol/HCl converts the nitromethylene group to an amine, followed by deprotection to yield 2-aminomethyl-pyrrolidine.

Adaptation for Target Compound :

-

Substitute nitromethane with a pyridine-containing electrophile during the alkylation step.

-

Requires optimization to retain the 4-methylpyridin-2-yl moiety.

Comparative Analysis of Synthetic Routes

Insights :

-

The Ni-photoredox method offers superior yields and purity but demands stringent anhydrous conditions.

-

Nitromethylene routes, while reliable, involve hazardous reagents (e.g., dimethyl sulfate).

Purification and Characterization

Chromatographic Techniques

Chemical Reactions Analysis

Types of Reactions:

Oxidation: Benzyl 2-(4-methylpyridin-2-yl)pyrrolidine-1-carboxylate can undergo oxidation reactions, particularly at the pyrrolidine ring or the benzyl group. Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reduction reactions can be performed on the pyridine ring or other functional groups using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles replace existing substituents on the pyrrolidine or pyridine rings.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in acidic or basic conditions.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Benzyl bromide and 4-methylpyridine in the presence of a base like sodium hydroxide.

Major Products:

Oxidation: Oxidized derivatives of the pyrrolidine or benzyl groups.

Reduction: Reduced forms of the pyridine ring or other functional groups.

Substitution: Substituted pyrrolidine or pyridine derivatives.

Scientific Research Applications

Chemistry: Benzyl 2-(4-methylpyridin-2-yl)pyrrolidine-1-carboxylate is used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.

Biology: In biological research, this compound may be used to study the interactions of pyrrolidine derivatives with biological targets. It can serve as a model compound for investigating the pharmacokinetics and pharmacodynamics of related molecules.

Medicine: The compound has potential applications in medicinal chemistry, particularly in the design and development of new drugs. Its structural features make it a candidate for exploring therapeutic activities such as anti-inflammatory, antimicrobial, or anticancer properties.

Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its reactivity and versatility make it valuable for various industrial processes.

Mechanism of Action

The mechanism of action of Benzyl 2-(4-methylpyridin-2-yl)pyrrolidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrrolidine ring and the pyridine moiety can engage in binding interactions with these targets, potentially modulating their activity. The exact pathways and molecular targets depend on the specific biological context and the nature of the compound’s interactions.

Comparison with Similar Compounds

Structural Analogues: Substituent Variations and Molecular Properties

The following table summarizes key structural analogues, their substituents, molecular formulas, molecular weights, and notable applications:

Physicochemical Properties

- Lipophilicity : The presence of aromatic groups (e.g., benzyl or pyridinyl) increases logP values, influencing blood-brain barrier penetration. For instance, benzyl 2-(phenylethynyl)pyrrolidine-1-carboxylate () has a logP >3 due to its alkyne substituent .

- Solubility: Hydroxyl or amino groups (e.g., in and ) improve aqueous solubility, critical for formulation .

Biological Activity

Benzyl 2-(4-methylpyridin-2-yl)pyrrolidine-1-carboxylate (CAS No. 1352533-61-9) is a compound of interest in medicinal chemistry, particularly due to its structural features that suggest potential biological activities. This article explores its biological activity, synthesis, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by the following chemical structure:

- Molecular Formula : C₁₈H₂₀N₂O₂

- Molecular Weight : 296.36 g/mol

The compound features a pyrrolidine ring substituted with a benzyl group and a 4-methylpyridine moiety, which enhances its reactivity and interaction profiles with biological targets.

Biological Activity

Research indicates that compounds similar to this compound exhibit various biological activities, including:

- Antimicrobial Activity : Some pyrrolidine derivatives have shown significant antibacterial and antifungal properties. For example, studies have highlighted their effectiveness against Gram-positive and Gram-negative bacteria, with minimum inhibitory concentration (MIC) values indicating potent activity against pathogens like Staphylococcus aureus and Escherichia coli .

- Neuroprotective Effects : Related compounds have been investigated for their neuroprotective capabilities, particularly in models of neurodegenerative diseases. The interaction with specific receptors may contribute to these protective effects .

- Enzyme Inhibition : The compound's structure suggests potential interactions with various enzymes. For instance, it may act as an inhibitor for nitric oxide synthase (nNOS), which is crucial in regulating neurotransmission and vascular functions .

The mechanism of action for this compound likely involves:

- Binding Affinity : The compound's ability to bind to specific receptors or enzymes modulates their activity, affecting physiological processes.

- Structural Interaction : The unique combination of the benzyl group and the pyridine moiety allows for diverse interactions at the molecular level, potentially leading to altered enzyme kinetics or receptor activation .

Synthesis

The synthesis of this compound typically involves multi-step organic reactions, including:

- Formation of the pyrrolidine ring.

- Introduction of the benzyl group.

- Substitution with the 4-methylpyridine moiety.

This synthetic pathway is crucial for optimizing yield and purity for biological testing.

Case Studies and Research Findings

Several studies have explored the biological activities of compounds related to this compound:

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for Benzyl 2-(4-methylpyridin-2-yl)pyrrolidine-1-carboxylate, and how can reaction conditions be optimized?

- Methodological Answer : The compound can be synthesized via multi-step organic reactions, including palladium-catalyzed cross-coupling or nucleophilic substitution. For example, a palladium-carbon catalyst under hydrogen atmosphere facilitates hydrogenation of intermediates, as demonstrated in the reduction of benzyl-protected pyrrolidine derivatives . Reaction optimization involves controlling temperature (e.g., 60°C for Fe-catalyzed radical additions ), solvent selection (ethanol or tetrahydrofuran), and purification via silica gel chromatography with hexane/ethyl acetate gradients . Monitoring reaction progress using TLC or HPLC ensures high yields (>65%) and purity.

Q. How is the compound characterized using spectroscopic and chromatographic methods?

- Methodological Answer : Structural confirmation relies on H/C NMR to identify proton environments (e.g., pyrrolidine ring signals at δ 1.5–3.5 ppm) and carbonyl resonances (~170 ppm). High-resolution mass spectrometry (HRMS) validates molecular weight (e.g., [M+Na] peaks for accuracy within 0.4 mDa ). IR spectroscopy detects functional groups like C=O (~1655 cm) and aromatic C-H stretches. Purity is assessed via reverse-phase HPLC with UV detection at 254 nm .

Q. What safety precautions are necessary when handling this compound?

- Methodological Answer : Use PPE (nitrile gloves, lab coat, goggles) to avoid skin/eye contact. In case of exposure, flush eyes with water for 15 minutes and wash skin with soap/water . Work in a fume hood to prevent inhalation of dust/aerosols. Store in a cool, dark place away from oxidizers . Toxicity data are limited, so treat as a potential irritant and follow institutional hazardous waste protocols .

Advanced Research Questions

Q. How can computational methods predict the compound's interactions with biological targets like enzymes or receptors?

- Methodological Answer : Molecular docking (AutoDock Vina, Schrödinger Suite) models interactions between the pyrrolidine core and hydrophobic enzyme pockets. MD simulations (GROMACS) assess binding stability over time. For example, the benzyloxycarbonyl group may engage in π-π stacking with aromatic residues, while the 4-methylpyridine moiety could hydrogen-bond to catalytic sites . Free energy perturbation (FEP) calculations quantify binding affinity changes upon structural modifications .

Q. What strategies resolve contradictions in crystallographic data during structural determination?

- Methodological Answer : Use SHELX programs for robust refinement of small-molecule crystal structures. If data discrepancies arise (e.g., poor R-factors), re-examine diffraction images for twinning or radiation damage. Dual-space methods in SHELXD improve phase resolution for low-quality datasets . For ambiguous electron density, validate against spectroscopic data (e.g., NMR coupling constants for stereochemistry) .

Q. What structural modifications enhance the compound's pharmacokinetic properties, such as metabolic stability or bioavailability?

- Methodological Answer : Introduce fluorine at the pyrrolidine 4-position to reduce CYP450-mediated metabolism, as seen in fluorinated analogs . Ester-to-amide substitution (e.g., replacing benzyl with tert-butyl carbamate) improves plasma stability . LogP adjustments via hydrophilic substituents (e.g., hydroxyl groups) enhance solubility without compromising blood-brain barrier penetration . In vitro assays (e.g., microsomal stability tests) guide iterative optimization.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.